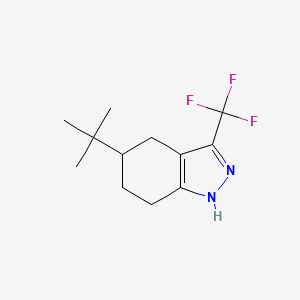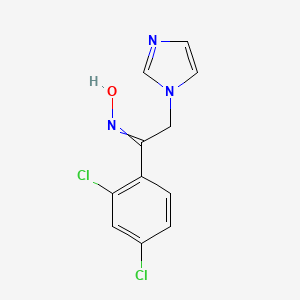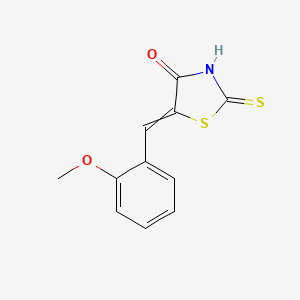
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is an organometallic compound that features a titanium center coordinated to two pentamethylcyclopentadienyl ligands and two chloride ions. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent. One common method is to react titanium tetrachloride with pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and may be facilitated by a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
科学的研究の応用
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Chemical Vapor Deposition: It is used as a precursor in the chemical vapor deposition process to produce thin films of titanium-containing materials.
作用機序
The mechanism by which Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical reactions, such as hydrogenation or polymerization. The pentamethylcyclopentadienyl ligands stabilize the titanium center and modulate its reactivity, while the chloride ligands can be easily substituted to introduce new functionalities .
類似化合物との比較
Similar Compounds
Titanium(IV) tetrachloride: A common titanium compound used in various industrial processes.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Zirconium(IV) pentamethylcyclopentadienyl dichloride: A similar compound with zirconium instead of titanium.
Uniqueness
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric and electronic effects that enhance the reactivity and stability of the titanium center, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry .
特性
分子式 |
C20H32Cl2Ti |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6H,1-5H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
XSZDUPFJVWKSCC-UHFFFAOYSA-L |
正規SMILES |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)

![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

